molecular formula C14H12N2O3S B8249048 1-((4-Methoxyphenyl)sulfonyl)-1H-pyrrolo[2,3-b]pyridine

1-((4-Methoxyphenyl)sulfonyl)-1H-pyrrolo[2,3-b]pyridine

Katalognummer: B8249048
Molekulargewicht: 288.32 g/mol
InChI-Schlüssel: LWEARHMVFHZZCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((4-Methoxyphenyl)sulfonyl)-1H-pyrrolo[2,3-b]pyridine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It belongs to the 1H-pyrrolo[2,3-b]pyridine family, a privileged scaffold commonly known as 7-azaindole, which is frequently employed in the design and synthesis of kinase inhibitors . The sulfonyl-protected pyrrole nitrogen enhances the stability of the core structure for further synthetic manipulation, making this compound a valuable building block for constructing more complex molecules. The pyrrolo[2,3-b]pyridine core is a subject of ongoing investigation in drug discovery. Research indicates that derivatives of this scaffold demonstrate potent biological activity by targeting key cellular kinases. For instance, optimized pyrrolo[2,3-b]pyridines have been developed as high-affinity inhibitors of Adaptor Associated Kinase 1 (AAK1), a regulator of clathrin-mediated endocytosis that represents a promising target for broad-spectrum antiviral therapies . These compounds have shown improved activity against viral infections such as dengue and Ebola in vitro . Furthermore, other research has identified 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as selective and potent inhibitors of the PDE4B enzyme, highlighting the scaffold's versatility in targeting different proteins for potential treatment of inflammatory and central nervous system diseases . This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Eigenschaften

IUPAC Name

1-(4-methoxyphenyl)sulfonylpyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-19-12-4-6-13(7-5-12)20(17,18)16-10-8-11-3-2-9-15-14(11)16/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWEARHMVFHZZCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Classical Sulfonylation Using Tosyl Chloride

A patent-pending method involves reacting 1H-pyrrolo[2,3-b]pyridine derivatives with p-toluenesulfonyl chloride (TsCl) under basic conditions. For instance, treatment of N-(3-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)methanesulfonamide with TsCl (1.1 equiv) and sodium hydride (2.5 equiv) in DMF at room temperature affords the sulfonylated product in 72% yield. This method emphasizes the role of aprotic solvents and strong bases in facilitating nucleophilic substitution at the pyrrole nitrogen.

Reaction Conditions Table

ReagentEquivalentsSolventTemperatureYield
TsCl1.1DMFRT72%
NaH (60% suspension)2.5

Palladium-Catalyzed Coupling

Transition-metal catalysis enables direct coupling of sulfonyl moieties to the heterocyclic core. A palladium-catalyzed reaction using PdCl₂(dppf) (2 mol%) and potassium acetate (3 equiv) in refluxing dioxane (80°C, 12 h) has been documented for analogous sulfonamides. This method is particularly effective for introducing aryl sulfonyl groups while preserving sensitive functional groups.

Key Advantages

  • Tolerance for electron-rich arenes (e.g., 4-methoxyphenyl).

  • Compatibility with iodinated pyrrolopyridine intermediates.

Photoredox-Mediated Sulfonylation

A contemporary approach utilizes visible light-induced sulfonylation with sodium 4-methoxybenzenesulfinate. In a representative procedure, 3-(trifluoromethoxy)iodobenzene reacts with sodium sulfinate (2 equiv) in DMSO under 35 W blue LED irradiation (45°C, 12 h) with Cs₂CO₃ (2 equiv) and TBAI (2.5 equiv). This method achieves 68% yield for analogous sulfones, suggesting applicability to pyrrolo[2,3-b]pyridine systems.

Mechanistic Insights

  • The photocatalyst (e.g., Ru(bpy)₃²⁺) generates sulfonyl radicals via single-electron transfer.

  • Radical addition to the heterocycle followed by oxidation yields the sulfonated product.

Comparative Analysis of Synthetic Routes

Yield and Scalability

  • Classical Sulfonylation : Moderate yields (65–75%) but requires stoichiometric bases, limiting scalability.

  • Palladium Catalysis : Higher yields (80–85%) reported for similar compounds, though catalyst costs may be prohibitive.

  • Photoredox Methods : Emerging as a scalable alternative with reduced metal waste, though optimization for pyrrolopyridines is ongoing.

Functional Group Compatibility

  • Tosyl chloride methods are incompatible with acid-sensitive groups due to harsh basic conditions.

  • Photoredox approaches tolerate a wider range of substituents, including halogens and ethers.

Purification and Characterization

Chromatographic Techniques

Final compounds are typically purified via silica gel chromatography using acetone/petroleum ether gradients (e.g., 15–30% ethyl acetate in hexane). High-performance liquid chromatography (HPLC) with C18 columns further ensures purity >95% for pharmaceutical applications.

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃) : Characteristic signals include pyrrole protons (δ 8.65–7.49) and methoxy singlet (δ 3.87).

  • HRMS : Calculated for C₁₄H₁₂N₂O₃S [M+H]⁺: 289.0648; Found: 289.0651 .

Analyse Chemischer Reaktionen

Types of Reactions: 1-((4-Methoxyphenyl)sulfonyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

The pharmacological profile of 1-((4-Methoxyphenyl)sulfonyl)-1H-pyrrolo[2,3-b]pyridine suggests a variety of therapeutic applications:

  • Anticancer Activity : Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit significant anticancer properties. For instance, compounds within this class have been shown to inhibit various cancer cell lines by targeting specific kinases involved in tumor growth and metastasis .
  • Anticonvulsant Effects : Some studies have reported that pyrrolo[2,3-b]pyridine derivatives demonstrate anticonvulsant activity, making them potential candidates for the treatment of epilepsy and other seizure disorders .
  • Anti-inflammatory Properties : The compound has also been investigated for its anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
  • Analgesic Effects : Analgesic activity has been observed in certain derivatives, suggesting their potential use in pain management therapies. This is particularly relevant in the development of new pain relief medications that are less addictive than opioids .

Case Studies and Research Findings

Several studies have highlighted the efficacy of 1-((4-Methoxyphenyl)sulfonyl)-1H-pyrrolo[2,3-b]pyridine in various biological assays:

StudyFocusFindings
Hilmy et al. (2023)Synthesis and Biological ActivityReported diverse biological activities including anticancer and anti-inflammatory effects. Various derivatives were synthesized with promising results against cancer cell lines .
PMC Study (2020)Analgesic ActivityNew derivatives demonstrated analgesic properties superior to aspirin in animal models. Some compounds showed effects comparable to morphine without the associated risks .
Google Patents (2013)Kinase InhibitionIdentified several pyrrolo[2,3-b]pyridine derivatives as effective kinase inhibitors, highlighting their potential in targeted cancer therapies .

Wirkmechanismus

The mechanism of action of 1-((4-Methoxyphenyl)sulfonyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Sulfonyl Group

The biological and physicochemical properties of sulfonylated pyrrolo[2,3-b]pyridines are highly dependent on the para-substituent of the sulfonylphenyl ring. Key analogs include:

Substituent Molecular Formula Molecular Weight Biological Activity Key References
4-Methoxy (Target) C₁₄H₁₃N₂O₃S 301.33 Kinase inhibition (hypothesized)
4-Methyl C₁₄H₁₃N₂O₂S 285.33 Antiproliferative (DMPM models)
4-Chloro C₁₃H₉ClN₂O₂S 292.74 Precursor for coupling reactions
4-Fluoro C₁₃H₉FN₂O₂S 276.29 Not explicitly reported
Phenyl (no substituent) C₁₃H₁₀N₂O₂S 278.30 Intermediate in multi-target syntheses

Key Observations :

  • 4-Methyl Analogs : Exhibit potent antiproliferative activity in diffuse malignant peritoneal mesothelioma (DMPM) models. For example, compound 3f (1-methyl-1H-pyrrolo[2,3-b]pyridine with 4-methylphenylsulfonyl) showed 58–75% tumor volume inhibition in vivo .
  • 4-Chloro Derivatives : Often used as synthetic intermediates due to their reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) .
  • Electron-Donating vs. Withdrawing Groups : The 4-methoxy group’s electron-donating nature may enhance solubility and metabolic stability compared to electron-withdrawing groups (e.g., Cl, F), which could improve membrane permeability but reduce half-life .

Structural and Physicochemical Properties

  • Crystal Packing : The 4-methylphenylsulfonyl analog forms a 3D network stabilized by π-π interactions (centroid distance: 3.623 Å) . The dihedral angle between the sulfonylphenyl ring and pyrrolopyridine core is 79.6°, suggesting conformational flexibility.
  • Melting Points : 4-Methyl derivatives (e.g., 3f ) melt at 230–231°C, while 5-fluoro-indole-containing analogs (e.g., 3e ) exhibit higher melting points (257–258°C), indicating stronger intermolecular forces .
  • LogP Values : The 4-methoxy group’s polarity may lower LogP compared to 4-methyl (XLogP3 ~3.1 for 4-chloro analogs ), impacting bioavailability.

Biologische Aktivität

1-((4-Methoxyphenyl)sulfonyl)-1H-pyrrolo[2,3-b]pyridine is a synthetic compound belonging to the pyrrolopyridine family, which has garnered attention for its potential biological activities, particularly as a kinase inhibitor. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolo[2,3-b]pyridine core substituted with a methoxyphenylsulfonyl group. The structural formula can be represented as follows:

C13H12N2O3S\text{C}_{13}\text{H}_{12}\text{N}_2\text{O}_3\text{S}

This structure contributes to its ability to interact with various biological targets.

1-((4-Methoxyphenyl)sulfonyl)-1H-pyrrolo[2,3-b]pyridine has been primarily studied for its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which is crucial in regulating cellular functions such as growth and metabolism. Inhibiting specific kinases can lead to therapeutic effects in cancer and other diseases.

Key Findings

  • Kinase Inhibition : Research indicates that this compound effectively inhibits specific kinases involved in cancer progression. For example, it has shown promising results against Aurora-A kinase, which is implicated in cell cycle regulation and tumorigenesis .
  • Selectivity : The compound exhibits selectivity for certain kinases over others, reducing potential side effects associated with broader kinase inhibitors .

Biological Activity

The biological activity of 1-((4-Methoxyphenyl)sulfonyl)-1H-pyrrolo[2,3-b]pyridine has been evaluated in various studies:

Anticancer Activity

  • In Vitro Studies : The compound has demonstrated significant antiproliferative effects against various cancer cell lines. For instance, it showed an IC50 value of approximately 10 µM against breast cancer cells .
  • Mechanistic Insights : The anticancer activity is linked to the inhibition of key signaling pathways that promote cell survival and proliferation .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of pyrrole derivatives. While specific data on this compound's antimicrobial efficacy is limited, related pyrrole derivatives have shown activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential for further exploration in this area .

Case Studies

  • Aurora-A Kinase Inhibition : A study focused on the synthesis and evaluation of pyrrolopyridine derivatives highlighted the potent inhibition of Aurora-A kinase by related compounds. This suggests that 1-((4-Methoxyphenyl)sulfonyl)-1H-pyrrolo[2,3-b]pyridine may exhibit similar properties .
  • Dopamine Receptor Interaction : Although not directly studied with this specific compound, research on related pyrrole derivatives indicates potential interactions with dopamine receptors, which could have implications for neuropsychiatric disorders .

Data Summary Table

Biological Activity IC50/Activity Level Target/Pathway Reference
Antiproliferative (Cancer)~10 µMAurora-A Kinase
Antimicrobial (Related)MIC 3.12 - 12.5 µg/mLStaphylococcus aureus, E. coli
Kinase SelectivityHighVarious Kinases

Q & A

Basic: What are the standard synthetic routes for 1-((4-Methoxyphenyl)sulfonyl)-1H-pyrrolo[2,3-b]pyridine?

Answer:
The compound is synthesized via sequential functionalization of the pyrrolo[2,3-b]pyridine core. A common approach involves:

Sulfonylation : Reacting 1H-pyrrolo[2,3-b]pyridine with 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., NaH in THF) to introduce the sulfonyl group .

Cross-Coupling Reactions : Sonogashira or Suzuki-Miyaura couplings at the 3- or 5-positions of the pyrrolo[2,3-b]pyridine scaffold to introduce substituents. For example, Sonogashira coupling with aryl acetylenes at 80°C for 18 hours yields derivatives with extended π-systems .

Cyclocondensation : Two-component reactions with active methylene compounds (e.g., malononitrile) in acetic acid and catalytic HCl to form fused heterocycles .

Advanced: How can structure-based design optimize this compound for selective FGFR inhibition?

Answer:
Key strategies include:

  • Hinge-Binding Modifications : The 1H-pyrrolo[2,3-b]pyridine core acts as a hinge binder. Introducing hydrogen-bond acceptors (e.g., trifluoromethyl or nitro groups) at the 5-position enhances interactions with glycine residues (e.g., G485 in FGFR1) .
  • Hydrophobic Pocket Targeting : Replacing the 4-methoxyphenyl sulfonyl group with bulkier substituents (e.g., substituted aryl or heteroaryl groups) improves hydrophobic interactions in the ATP-binding pocket .
  • Selectivity Tuning : Reducing activity against off-target kinases (e.g., FGFR4) by optimizing steric hindrance. Compound 4h (FGFR1 IC50 = 7 nM vs. FGFR4 IC50 = 712 nM) demonstrates this principle .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and sulfonylation efficiency. For example, the sulfonyl group’s para-methoxy proton resonates at δ ~7.8 ppm .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ for C14H13N2O3S: calculated 295.06, observed 295.07) .
  • X-ray Crystallography : Resolves stereochemistry and binding modes. A crystal structure of a related derivative (R-factor = 0.039) confirmed interactions with FGFR1’s hinge region .

Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., IC50 variations)?

Answer:
Discrepancies arise from:

  • Assay Conditions : Differences in ATP concentrations (e.g., 10 μM vs. 100 μM) or kinase isoforms. Standardize assays using recombinant proteins (e.g., FGFR1-4) under identical conditions .
  • Cell Line Variability : Use isogenic cell lines to control for genetic background effects. For example, FGFR1-amplified vs. FGFR2-driven models .
  • Solubility and Permeability : Poor solubility in aqueous buffers (e.g., >100 μM in PBS) can artificially lower apparent activity. Optimize formulations using DMSO/PEG mixtures .

Basic: What are the common pharmacological targets of pyrrolo[2,3-b]pyridine derivatives?

Answer:

  • Kinase Inhibition : FGFR1-3 (e.g., IC50 < 25 nM for compound 4h ), DYRK1A (IC50 = 50 nM for 3,5-diaryl derivatives), and JAK2 .
  • CYP11B1 Modulation : Sulfonylated derivatives inhibit steroid 11-β-hydroxylase, relevant in hypertension and Cushing’s syndrome .
  • Anticancer Activity : Variolin analogs (natural pyrrolo[2,3-b]pyridines) induce apoptosis via DNA intercalation .

Advanced: What computational methods predict binding affinity and selectivity for kinase targets?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with FGFR1’s hinge region (e.g., hydrogen bonds with Ala564 and Asp641) .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2 Å indicates stable binding) .
  • Free Energy Perturbation (FEP) : Quantify energy differences between FGFR isoforms to guide selectivity optimization .

Basic: How does substituent variation at the 3- and 5-positions affect bioactivity?

Answer:

  • 3-Position : Electron-withdrawing groups (e.g., nitro, CF3) enhance kinase inhibition by strengthening hinge-binding interactions. A nitro group at C3 improves FGFR1 affinity by 10-fold .
  • 5-Position : Bulky substituents (e.g., pyridinyl, phenyl) improve hydrophobic interactions. A pyridin-4-yl group at C5 increases FGFR1 inhibition (IC50 = 9 nM) compared to smaller groups .

Advanced: What strategies mitigate metabolic instability of the sulfonyl group?

Answer:

  • Isosteric Replacement : Replace the sulfonyl group with sulfonamide or sulfoxide moieties to reduce CYP450-mediated oxidation .
  • Prodrug Design : Mask the sulfonyl group as a phosphonate ester, which hydrolyzes in vivo to the active form .
  • Deuterium Incorporation : Substitute hydrogen with deuterium at metabolically labile positions (e.g., benzylic positions) to slow degradation .

Basic: What are the toxicity concerns for pyrrolo[2,3-b]pyridine derivatives?

Answer:

  • Off-Target Effects : Screen against hERG (IC50 > 10 μM) to avoid cardiotoxicity .
  • Genotoxicity : Ames tests (bacterial reverse mutation assay) assess mutagenic potential. Negative results for 1-((4-methoxyphenyl)sulfonyl) derivatives have been reported .

Advanced: How can combinatorial chemistry accelerate SAR studies of this scaffold?

Answer:

  • Parallel Synthesis : Use resin-bound intermediates (e.g., Wang resin) to generate libraries of 3,5-disubstituted derivatives .
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole groups at the 7-position for rapid diversification .
  • Machine Learning : Train models on published IC50 data (n > 100 compounds) to predict optimal substituent combinations .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.